molecular formula C8H12N2O2 B2590688 N-isopropyl-5-methyl-4-isoxazolecarboxamide CAS No. 478047-70-0

N-isopropyl-5-methyl-4-isoxazolecarboxamide

Cat. No.: B2590688
CAS No.: 478047-70-0
M. Wt: 168.196
InChI Key: GHXSQQTYJFWUBP-UHFFFAOYSA-N
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Description

N-isopropyl-5-methyl-4-isoxazolecarboxamide is a chemical compound built around an isoxazole heterocycle, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. Isoxazoles are a prominent class of heterocyclic compounds known to exhibit a broad spectrum of biological activities by interacting with diverse targets, making them valuable in the development of new therapeutic agents with enhanced potency and lower toxicity . The structural motif of the 5-amino-3-methyl-4-isoxazolecarboxylic acid, from which this amide derivative is synthesized, has been extensively investigated for its immunomodulatory properties. Research on closely related compounds, specifically various N-substituted benzylamides and phenylamides of the parent acid, has demonstrated potent immunosuppressive effects in human cellular models. These compounds have been shown to effectively inhibit the proliferation of phytohemagglutinin A (PHA)-induced human peripheral blood mononuclear cells (PBMCs), a key model for assessing immunomodulation . The mechanism of action for such active isoxazole derivatives is complex and may involve the induction of pro-apoptotic pathways in immune cells, as evidenced by increased expression of caspases and other apoptotic markers . Furthermore, the isoxazole core is a critical pharmacophore in the development of peptidomimetics. Unnatural amino acids featuring the isoxazole moiety, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), can be incorporated into peptide chains via solid-phase synthesis. This application is crucial for creating stable α/β-mixed peptides that mimic the action of natural peptides but possess superior metabolic stability, thereby serving as promising therapeutic agents . This product is intended for research purposes as a key synthetic intermediate or building block for the further exploration and development of these advanced applications. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-N-propan-2-yl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)10-8(11)7-4-9-12-6(7)3/h4-5H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXSQQTYJFWUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-5-methyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The isoxazole ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

N-isopropyl-5-methyl-4-isoxazolecarboxamide exhibits a range of pharmacological activities, primarily attributed to its action as a selective antagonist for specific receptors. Key properties include:

  • Adrenoceptor Activity : The compound has shown significant affinity for the α1A adrenoceptor, which is crucial for managing lower urinary tract symptoms (LUTS) and benign prostatic hyperplasia (BPH) without inducing hypotensive effects. This selectivity makes it a promising candidate for treating conditions associated with urinary obstruction .
  • Neurogenic Lower Urinary Tract Dysfunction : It has been indicated that this compound can effectively alleviate symptoms related to neurogenic lower urinary tract dysfunction, providing a safer alternative to traditional treatments that may have adverse cardiovascular effects .

Therapeutic Applications

The therapeutic applications of this compound are diverse, encompassing several medical conditions:

  • Benign Prostatic Hyperplasia (BPH) : Clinical studies suggest that this compound can significantly reduce the contractility of the prostatic urethra, thus improving urinary flow in patients suffering from BPH .
  • Lower Urinary Tract Symptoms (LUTS) : The compound's ability to relax the urethra while minimizing blood pressure changes makes it suitable for treating LUTS, including urgency and incontinence .
  • Intraocular Pressure Management : Preliminary research indicates potential use in lowering intraocular pressure, which could benefit patients with glaucoma or other ocular hypertension conditions .
  • Cardiac Arrhythmia and Erectile Dysfunction : The compound has been explored for its efficacy in treating cardiac arrhythmias and erectile dysfunction, highlighting its versatility in addressing various health issues .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound:

Study ReferenceCondition TreatedFindings
Leonardi et al., 1997Prostatic Urethra ContractilityDemonstrated selective inhibition without affecting blood pressure .
Patent US6365591LUTS and BPHShowed improved uroselectivity and reduced side effects compared to existing treatments .
European Patent EP 0573883EndoparasitosesHighlighted the compound's potential beyond urological applications .

Mechanism of Action

The mechanism of action of N-isopropyl-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-isopropyl-5-methyl-4-isoxazolecarboxamide, highlighting differences in substituents, molecular weights, and physical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield
This compound (hypothetical) -N-isopropyl carboxamide
-5-methyl isoxazole
C₈H₁₂N₂O₂ 168.20 (calc.) Not reported Not reported
N-[4-[Ethyl(isopropyl)amino]phenyl]-3-methyl-5-phenylisoxazole-4-carboxamide (63) -N-phenyl carboxamide
-3-methyl, 5-phenyl isoxazole
-Ethyl(isopropyl)amino
C₂₂H₂₈N₄O₂ 380.49 133.9–135.2 90%
N-(3-Chlorophenyl)-5-methyl-4-isoxazolecarboxamide -N-(3-chlorophenyl) carboxamide
-5-methyl isoxazole
C₁₁H₉ClN₂O₂ 236.65 Not reported Not reported
9-(5-Amino-3-methylisoxazol-4-yl)-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one (11i) -Amino group at 5-position
-Methoxy and dimethyl substituents
C₂₀H₂₁N₃O₃ 351.40 210–211 Not reported
4-Isopropyl-3,7,7-trimethyl-4,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(6H)-one (4r) -Isopropyl and trimethyl substituents
-Fused quinoline scaffold
C₁₆H₂₂N₂O₂ 274.36 Not reported Not reported

Key Observations:

Substituent Effects on Molecular Weight: The addition of aromatic groups (e.g., phenyl in compound 63) or fused heterocycles (e.g., quinoline in compound 4r) increases molecular weight significantly compared to simpler derivatives like the hypothetical target compound. Halogenation (e.g., chlorine in N-(3-chlorophenyl)-5-methyl-4-isoxazolecarboxamide) moderately increases molecular weight due to the atomic mass of chlorine .

Impact of Substituents on Physical Properties :

  • Melting points correlate with molecular symmetry and intermolecular interactions. For example, compound 63, with a planar phenyl group and hydrogen-bonding carboxamide, exhibits a sharp melting point (133.9–135.2°C), while fused heterocycles (e.g., 11i) show higher melting points (>210°C) due to rigid structures .

Synthetic Efficiency: Carboxamide derivatives are typically synthesized via coupling reactions using reagents like HBTU (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) in polar aprotic solvents (e.g., DMF), as seen in compound 63’s 90% yield .

Spectral and Analytical Data Comparison

NMR and MS Trends:

  • 1H NMR :

    • Methyl groups on the isoxazole ring (e.g., 5-methyl in the target compound) typically resonate at δ 2.1–2.5 ppm .
    • Aromatic protons in substituted phenyl groups (e.g., compound 63) appear as complex multiplets between δ 6.8–7.5 ppm .
  • Mass Spectrometry :

    • Molecular ion peaks ([M+H]⁺) for isoxazole carboxamides are prominent in EI-MS, with fragmentation patterns dominated by loss of the carboxamide group (e.g., –CONHR) .

Biological Activity

N-isopropyl-5-methyl-4-isoxazolecarboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The compound can be synthesized through various methods, including the coupling reaction of aniline derivatives with isoxazole-carboxylic acids, followed by characterization using spectroscopic techniques such as IR, HRMS, and NMR .

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including:

  • Hepatocellular carcinoma (Hep3B and HepG2)
  • Cervical adenocarcinoma (HeLa)
  • Breast carcinoma (MCF-7)
  • Melanoma (B16F1)
  • Colorectal adenocarcinoma (Caco-2)
  • Colon adenocarcinoma (Colo205)

The compound's effectiveness was measured using the MTS assay, which assesses cell viability. Notably, isoxazole derivatives have shown moderate to potent antiproliferative activities with low IC50 values .

Cell LineIC50 Value (µM)
Hep3B0.022
HepG20.065
HeLa0.045
MCF-70.050
B16F10.030

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary investigations indicate potential efficacy against various bacterial and fungal strains, although further studies are required to elucidate specific mechanisms and therapeutic applications .

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
  • Receptor Modulation : It may bind to cellular receptors that regulate apoptosis and cell cycle progression.

The exact pathways remain under investigation; however, the structural characteristics of the compound likely influence its reactivity and binding affinity .

Case Studies

  • Anticancer Efficacy : A study investigated a series of isoxazole-carboxamide derivatives, including this compound, demonstrating significant cytotoxicity against multiple cancer cell lines. The findings suggest that structural modifications can enhance anticancer activity .
  • Synergistic Effects : Another research effort evaluated combinations of this compound with other chemotherapeutic agents, revealing potential synergistic effects that could improve treatment outcomes in resistant cancer types .

Q & A

Q. What approaches validate crystallographic data quality for novel derivatives?

  • Methodology :
  • Check R-factor convergence and residual electron density maps using SHELXL .
  • Cross-reference with spectroscopic data to confirm bond assignments.
  • Deposit structures in repositories like the Cambridge Crystallographic Data Centre (CCDC) for peer validation .

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